molecular formula C16H11Cl2NO3 B5878277 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide

5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide

Cat. No. B5878277
M. Wt: 336.2 g/mol
InChI Key: RTMXDBMDKLLTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, also known as DMF, is a synthetic compound that has been extensively studied for its potential pharmacological properties. DMF belongs to the class of furan-based compounds, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide's pharmacological actions is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide has also been shown to induce the expression of antioxidant enzymes, which can help protect cells from damage caused by reactive oxygen species. In addition, 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide. One area of research could focus on the development of new synthetic methods for 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide that are more efficient and cost-effective. Another area of research could focus on the identification of new pharmacological targets for 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, as well as the development of new derivatives with improved pharmacological properties. Additionally, future research could focus on the potential use of 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide in the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders.

Synthesis Methods

5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide can be synthesized through a multi-step process involving the reaction of furfuryl chloride with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with furfurylamine. The final product is obtained through purification and crystallization.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide's anti-inflammatory properties, as it has been shown to inhibit the activity of pro-inflammatory cytokines and reduce inflammation in animal models of disease. 5-(2,5-dichlorophenyl)-N-(2-furylmethyl)-2-furamide has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-10-3-4-13(18)12(8-10)14-5-6-15(22-14)16(20)19-9-11-2-1-7-21-11/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMXDBMDKLLTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6091857

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.